molecular formula C15H20FNO2S B10970351 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-fluorobenzenesulfonamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-fluorobenzenesulfonamide

Cat. No.: B10970351
M. Wt: 297.4 g/mol
InChI Key: OXRFIRDDQPAWKP-UHFFFAOYSA-N
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Description

N-[1-(bicyclo[221]hept-2-yl)ethyl]-2-fluorobenzenesulfonamide is a complex organic compound that features a bicyclic structure combined with a fluorobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-fluorobenzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the bicyclo[2.2.1]hept-2-yl moiety, which can be synthesized through a Diels-Alder reaction involving cyclopentadiene and a suitable dienophile. The resulting bicyclic compound is then functionalized to introduce the ethyl group.

The next step involves the sulfonation of the fluorobenzene ring. This can be achieved by reacting fluorobenzene with chlorosulfonic acid to form 2-fluorobenzenesulfonyl chloride. The final step is the coupling of the bicyclic moiety with the sulfonyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the sulfonation and coupling steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The bicyclic moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of a ketone or carboxylic acid derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-fluorobenzenesulfonamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity. The fluorobenzenesulfonamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-bicyclo[2.2.1]hept-2-yl-ethyl)-2-(2-hydroxy-phenoxy)-acetamide
  • N-(1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl)-acetamide
  • N-(2-acetylamino-3-bromo-5,5,6-trimethyl-bicyclo[2.2.1]hept-2-yl)-acetamide

Uniqueness

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzenesulfonamide group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with molecular targets.

Properties

Molecular Formula

C15H20FNO2S

Molecular Weight

297.4 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-fluorobenzenesulfonamide

InChI

InChI=1S/C15H20FNO2S/c1-10(13-9-11-6-7-12(13)8-11)17-20(18,19)15-5-3-2-4-14(15)16/h2-5,10-13,17H,6-9H2,1H3

InChI Key

OXRFIRDDQPAWKP-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)NS(=O)(=O)C3=CC=CC=C3F

Origin of Product

United States

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